5-(4-methylpiperazin-1-yl)-2-nitrobenzonitrile
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Overview
Description
5-(4-methylpiperazin-1-yl)-2-nitrobenzonitrile is an organic compound that features a piperazine ring substituted with a methyl group and a nitrobenzenecarbonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylpiperazin-1-yl)-2-nitrobenzonitrile typically involves the reaction of 4-methylpiperazine with 2-nitrobenzenecarbonitrile under specific conditions. One common method involves the use of a solvent such as toluene and a catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-methylpiperazin-1-yl)-2-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed
Reduction: The major product formed from the reduction of the nitro group is the corresponding amine.
Substitution: Substitution reactions can yield various derivatives depending on the electrophile used.
Scientific Research Applications
5-(4-methylpiperazin-1-yl)-2-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(4-methylpiperazin-1-yl)-2-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazinyl)pyrimido[4,5-b]benzothiazine: This compound also features a piperazine ring and has shown significant biological activity.
4-Ethyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine: Another similar compound with a piperazine ring, used in various biological studies.
Uniqueness
5-(4-methylpiperazin-1-yl)-2-nitrobenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group and piperazine ring make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H14N4O2 |
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Molecular Weight |
246.27 g/mol |
IUPAC Name |
5-(4-methylpiperazin-1-yl)-2-nitrobenzonitrile |
InChI |
InChI=1S/C12H14N4O2/c1-14-4-6-15(7-5-14)11-2-3-12(16(17)18)10(8-11)9-13/h2-3,8H,4-7H2,1H3 |
InChI Key |
XKFRGAJAIMAFJV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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